2-Cycloheptylpropan-2-ol

Description

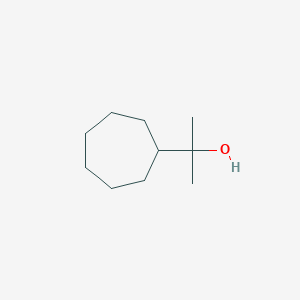

2-Cycloheptylpropan-2-ol is a secondary alcohol characterized by a cycloheptyl group attached to the central carbon of a propan-2-ol backbone. While specific data on this compound are absent in the provided evidence, comparisons with structurally analogous alcohols (e.g., substituted propan-2-ols) can elucidate its behavior.

Properties

CAS No. |

16624-02-5 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-cycloheptylpropan-2-ol |

InChI |

InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3 |

InChI Key |

LFNOSERJRPEZBS-UHFFFAOYSA-N |

SMILES |

CC(C)(C1CCCCCC1)O |

Canonical SMILES |

CC(C)(C1CCCCCC1)O |

Synonyms |

α,α-Dimethylcycloheptanemethanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cycloheptylpropan-2-ol with key analogs from the evidence, focusing on molecular features, substituent effects, and inferred properties.

2-(Thiophen-2-yl)propan-2-ol ()

- Structure : Features a thiophene (aromatic 5-membered ring) substituent instead of cycloheptyl.

- Key Differences: Polarity: Thiophene’s aromaticity introduces π-electron density, enhancing polarity compared to the nonpolar cycloheptyl group. This likely increases solubility in polar solvents. Reactivity: The thiophene ring may participate in electrophilic substitution reactions, whereas cycloheptyl groups undergo saturated hydrocarbon reactions (e.g., hydrogenation). Applications: Used in synthetic routes for heterocyclic compounds .

1-Chloro-2-methyl-2-propanol ()

- Structure : Chlorine substituent on the central carbon.

- Key Differences :

- Electron Effects : Chlorine’s electron-withdrawing nature increases the hydroxyl group’s acidity compared to cycloheptylpropan-2-ol.

- Reactivity : Prone to nucleophilic substitution (e.g., Cl → OH or other groups). Safety data indicate significant skin/eye irritation risks .

- Physical Properties : Smaller substituent (methyl) likely reduces boiling point relative to bulkier cycloheptyl analogs.

2-Methylpropan-2-ol (tert-Butanol) (Inferred from )

- Structure : Branched tert-butyl group instead of cycloheptyl.

- Key Differences :

- Steric Hindrance : tert-Butyl’s compact structure reduces steric hindrance compared to the larger cycloheptyl group.

- Volatility : Lower molecular weight (74.12 g/mol vs. ~156.27 g/mol for cycloheptylpropan-2-ol) results in higher volatility.

- Applications : Common solvent and intermediate in organic synthesis .

Pharmaceutical Propan-2-ol Derivatives ()

- Examples: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9).

- Key Differences: Functional Groups: Additional amino and methoxy groups enhance hydrogen-bonding capacity, improving aqueous solubility compared to cycloheptylpropan-2-ol. Applications: Used as pharmaceutical impurities or intermediates, highlighting the role of substituents in bioactivity .

Comparative Data Table

*Inferred properties due to absence of direct data.

Research Implications

- Steric Effects : The cycloheptyl group’s size may hinder reaction kinetics in substitution or oxidation reactions compared to smaller analogs.

- Solubility: Nonpolar cycloheptyl likely reduces water solubility, favoring use in nonpolar media or as a lipophilic moiety in drug design.

- Safety Profile: Unlike 1-chloro-2-methyl-2-propanol , this compound’s lack of electronegative substituents may lower acute toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.